molecular formula C15H16N2O3S B2755964 5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040659-62-8

5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2755964
CAS No.: 1040659-62-8
M. Wt: 304.36
InChI Key: FMZWBOMJMKNCCP-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, as detailed in patent WO2024089367A1 [https://patents.google.com/patent/WO2024089367A1/]. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key molecular sensor for a wide range of noxious stimuli, including reactive chemicals, cold, and mechanical pressure. Its activation is intricately linked to the pathophysiology of neurogenic inflammation, chronic pain, and respiratory conditions such as asthma and cough. This carboxamide derivative serves as a critical research tool for elucidating the complex role of TRPA1 in nociceptive and inflammatory signaling pathways. By selectively inhibiting TRPA1-mediated calcium influx, this compound enables researchers to probe the channel's contribution to disease models, facilitating the investigation of novel therapeutic strategies for pain management and inflammatory disorders. Its specific application in research provides valuable insights into the mechanisms underlying sensory transduction and the development of targeted analgesics. [https://patents.google.com/patent/WO2024089367A1/] The TRPA1 channel is a major detector of environmental irritants and endogenous inflammatory mediators, making it a high-value target for pharmacological research. [https://www.nature.com/articles/nrn2371]

Properties

IUPAC Name

5-methoxy-1-methyl-N-(3-methylsulfanylphenyl)-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17-9-14(20-2)13(18)8-12(17)15(19)16-10-5-4-6-11(7-10)21-3/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZWBOMJMKNCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Dihydropyridine derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to 5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that modifications in the dihydropyridine structure can enhance antibacterial efficacy against resistant strains .
  • Antitumor Effects : Research has indicated that dihydropyridine derivatives possess antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The incorporation of various substituents on the dihydropyridine core can lead to enhanced cytotoxicity against cancer cell lines .
  • Cardiovascular Applications : Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The compound under discussion may exhibit similar properties, potentially leading to its application in cardiovascular therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Below is a simplified overview of the synthesis pathway:

  • Starting Materials : The synthesis begins with commercially available starting materials such as methylthio-substituted phenyl derivatives and appropriate carboxylic acids.
  • Reaction Conditions : The reactions are generally conducted under controlled temperature and pressure conditions, often utilizing catalysts to facilitate the formation of the dihydropyridine ring.
  • Purification : Post-synthesis, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Case Studies

Several studies have explored the applications of compounds related to this compound:

Case Study 1: Antibacterial Activity

A study evaluated a series of dihydropyridines for their antibacterial efficacy against various pathogens. Compounds similar to 5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine demonstrated significant zones of inhibition against E. coli and S. aureus, indicating potential as new antimicrobial agents .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A30 ± 0.5250
Compound B26 ± 0.562.5

Case Study 2: Antitumor Activity

In another investigation, dihydropyridine derivatives were tested for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Results indicated that specific modifications led to increased apoptosis in treated cells compared to controls .

CompoundIC50 (µM)
Compound A15
Compound B10

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural variations among the target compound and analogs from and :

Compound Name Position 1 Position 2 Position 4 Position 5 Position 6 Carboxamide Substituent
Target Compound Methyl - Oxo Methoxy - 3-(Methylthio)phenyl
5-Cyano-N-(2-methoxyphenyl)-... () H Methyl Thienyl Cyano Phenacylsulfanyl 2-Methoxyphenyl
AZ331 () H Methyl Furyl Cyano 2-(4-MeOPh)-oxoethylthio 2-Methoxyphenyl
AZ257 () H Methyl Furyl Cyano 2-(4-BrPh)-oxoethylthio 2-Methoxyphenyl

Implications of Structural Variations

Position 1 :
Position 4 :
  • The 4-oxo group in the target compound enables hydrogen bonding, unlike 4-thienyl () or 4-furyl (), which rely on π-π interactions .
Position 5 :
  • Methoxy (electron-donating) vs. cyano (electron-withdrawing) in analogs alters ring electron density, affecting interactions with charged residues in biological targets .
Carboxamide Substituent :
  • 3-(Methylthio)phenyl in the target increases lipophilicity (logP) compared to 2-methoxyphenyl in analogs, influencing membrane permeability and absorption .
Position 6 :
  • Analogs feature bulky phenacylsulfanyl or aryl-oxoethylthio groups (), which may sterically hinder target binding compared to the unsubstituted position in the target compound .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • The target compound’s 3-(methylthio)phenyl group increases lipophilicity, reducing aqueous solubility relative to analogs with polar 2-methoxyphenyl groups .
  • The 4-oxo group introduces polarity, partially counterbalancing the lipophilic effects .

Metabolic Stability

  • Methylthio groups are susceptible to CYP450-mediated oxidation, whereas methoxy or bromo substituents () are metabolically more stable .
  • The 1-methyl group in the target compound may protect against oxidative degradation at position 1, enhancing stability .

Binding Interactions

  • The 4-oxo group’s hydrogen-bonding capacity may improve target affinity compared to thienyl/furyl analogs, which rely on hydrophobic interactions .
  • 5-Methoxy’s electron-donating nature could stabilize charge-transfer interactions absent in 5-cyano analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide, and what analytical methods validate its purity?

  • Methodological Answer : The synthesis typically involves a multi-step reaction starting with substituted pyridine precursors. For example, a Hantzsch dihydropyridine synthesis approach may be adapted, using β-keto esters and ammonium acetate under reflux conditions . Post-synthesis, purity validation requires HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. X-ray crystallography can resolve ambiguities in stereochemistry .

Q. How can researchers characterize the electronic and steric effects of substituents (e.g., 3-(methylthio)phenyl) on the dihydropyridine core?

  • Methodological Answer : Computational tools like DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model electron distribution and substituent effects. Experimentally, UV-Vis spectroscopy tracks shifts in λmax to infer conjugation changes, while Hammett constants quantify steric/electronic contributions .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Calcium channel modulation assays (e.g., patch-clamp electrophysiology on HEK293 cells expressing L-type Ca<sup>2+</sup> channels) are relevant due to structural similarity to known dihydropyridine modulators . Additionally, enzyme inhibition assays (e.g., COX-2 or kinase targets) can be conducted using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Systematic replication under standardized protocols (e.g., ATP-level normalization in cell-based assays) is critical. Meta-analysis of dose-response curves and statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) identify outliers .

Q. What strategies optimize the compound’s bioavailability while retaining target affinity?

  • Methodological Answer :

  • Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility without disrupting the dihydropyridine core.
  • Formulation : Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) enhances permeability across biological barriers.
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Q. How can computational modeling predict off-target interactions for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) screens against databases like ChEMBL or PubChem to identify potential off-targets. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100+ ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying redox-related degradation of this compound?

  • Answer : Include antioxidants (e.g., ascorbic acid) in stability studies to isolate oxidation pathways. Monitor degradation via LC-MS in accelerated conditions (40°C, 75% RH). Control for light exposure by using amber vials and darkroom handling .

Q. How can researchers address low reproducibility in crystallographic data for dihydropyridine derivatives?

  • Answer : Ensure crystal growth under inert atmospheres (N2 glovebox) to prevent oxidation. Use synchrotron radiation for high-resolution data collection (<1.0 Å). Validate unit cell parameters against Cambridge Structural Database entries .

Critical Research Gaps

  • Mechanistic Studies : Limited data on metabolite identification (e.g., cytochrome P450 interactions).
  • In Vivo Efficacy : No published studies on toxicity profiles in animal models.

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